

# 3-Fluoro-5-iodopyridin-2-amine chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Fluoro-5-iodopyridin-2-amine

Cat. No.: B1442118

[Get Quote](#)

An In-Depth Technical Guide to **3-Fluoro-5-iodopyridin-2-amine**: Properties, Synthesis, and Reactivity

## Introduction

**3-Fluoro-5-iodopyridin-2-amine** is a trifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Its unique architecture, featuring a pyridine core substituted with an amino group, a fluorine atom, and an iodine atom, provides three distinct points for chemical modification. The strategic placement of these functional groups makes it a versatile building block for constructing complex molecular scaffolds. The electron-withdrawing nature of the fluorine atom modulates the electronic properties of the pyridine ring, while the iodo group serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. The amino group offers a site for further derivatization and can influence the molecule's biological activity and physicochemical properties. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, its reactivity in key cross-coupling reactions, and essential safety information.

## Physicochemical and Structural Properties

A clear understanding of the fundamental properties of **3-Fluoro-5-iodopyridin-2-amine** is critical for its effective use in synthesis and research. These properties dictate its solubility, stability, and reactivity.

Property	Value	Source(s)
CAS Number	1321612-85-4	[1][2]
Molecular Formula	C <sub>5</sub> H <sub>4</sub> FIN <sub>2</sub>	[1][3]
Molecular Weight	238.00 g/mol	[1][4]
Appearance	Solid (Form may vary)	
Storage	Keep in dark place, Inert atmosphere, 2-8°C	[3]
InChI	1S/C5H4FIN2/c6-4-2-5(7)9-3(8)1-4/h1-2H,8H2	N/A
InChI Key	WQSPIURCJCRCIF-UHFFFAOYSA-N	[4]
SMILES	C1=C(C(=NC(=C1)N)F)	[3]

## Synthesis of 3-Fluoro-5-iodopyridin-2-amine

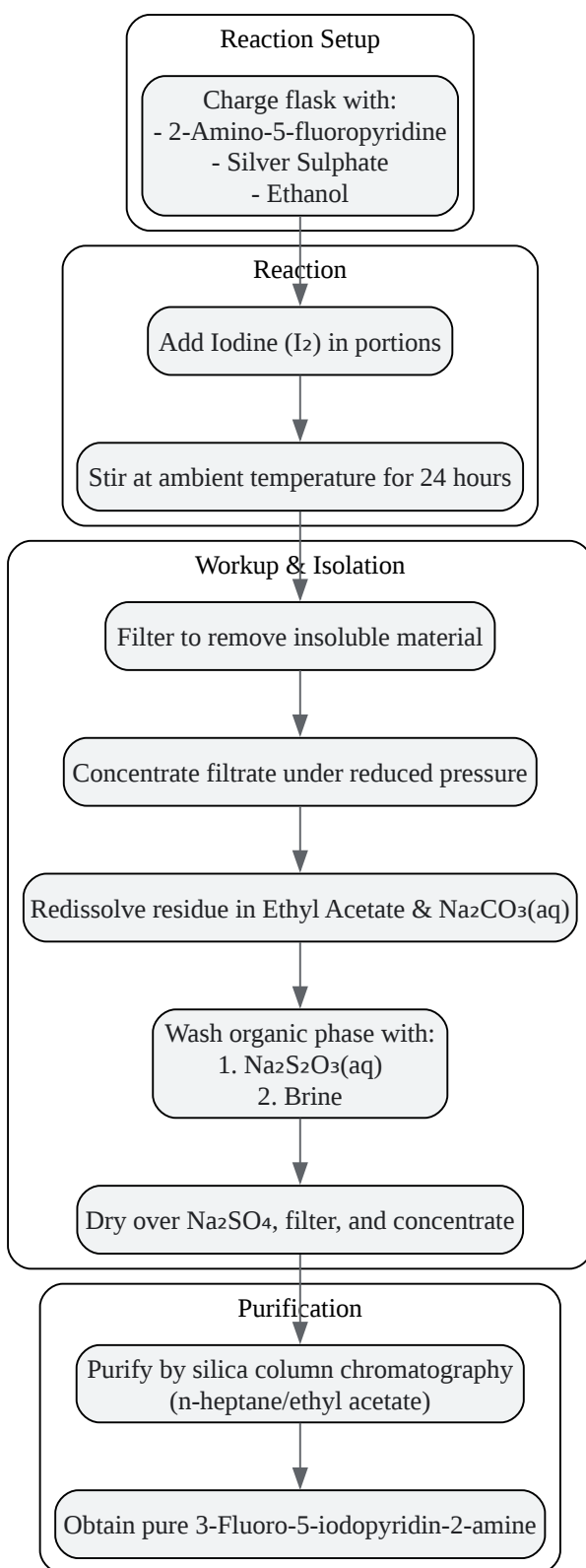
The synthesis of **3-Fluoro-5-iodopyridin-2-amine** is typically achieved through the direct iodination of 2-amino-5-fluoropyridine. The choice of iodinating agent and reaction conditions is crucial for achieving high yield and purity. The following protocol is based on established methods for the iodination of aminopyridines.[4]

### Causality of Experimental Choices

- **Starting Material:** 2-Amino-5-fluoropyridine is a commercially available and relatively inexpensive precursor.[5] Its existing fluorine and amine groups provide the foundational structure.
- **Iodinating Agent:** Elemental iodine (I<sub>2</sub>) is used as the source of iodine.
- **Catalyst/Promoter:** Silver sulfate (Ag<sub>2</sub>SO<sub>4</sub>) is employed to activate the iodine. It acts as a Lewis acid, polarizing the I-I bond and generating a more electrophilic iodine species ("I<sup>+</sup>"), which is necessary for the electrophilic aromatic substitution on the electron-rich aminopyridine ring.

- Solvent: Ethanol is a suitable polar protic solvent that dissolves the starting materials and facilitates the reaction.[\[4\]](#)
- Workup: The aqueous workup with sodium carbonate neutralizes any acid generated, while sodium thiosulfate is used to quench any unreacted iodine.[\[4\]](#) Purification by silica column chromatography is essential to remove inorganic salts and any potential side products.[\[4\]](#)

## Experimental Workflow: Synthesis



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Fluoro-5-iodopyridin-2-amine**.

## Step-by-Step Synthesis Protocol

- **Reaction Setup:** In a 500 mL two-necked flask equipped with a magnetic stirrer, combine 2-amino-5-fluoropyridine (5.0 g, 44.6 mmol), silver sulfate (13.9 g, 44.6 mmol), and ethanol (400 mL).<sup>[4]</sup>
- **Iodination:** Add powdered iodine (11.31 g, 44.6 mmol) to the mixture in small portions over 15-20 minutes.<sup>[4]</sup>
- **Reaction:** Stir the resulting suspension at ambient temperature for 24 hours. Monitor the reaction progress by TLC.
- **Initial Workup:** Upon completion, remove the insoluble material by filtration through a pad of celite, washing the filter cake with ethanol.<sup>[4]</sup>
- **Concentration:** Concentrate the combined filtrate under reduced pressure to obtain a crude residue.<sup>[4]</sup>
- **Extraction:** Take up the residue in ethyl acetate (200 mL) and a saturated aqueous solution of sodium carbonate (200 mL).<sup>[4]</sup> Separate the organic layer.
- **Washing:** Wash the organic phase sequentially with a 25% aqueous solution of sodium thiosulfate (100 mL) and then with a saturated aqueous solution of sodium chloride (100 mL).<sup>[4]</sup>
- **Drying and Final Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.<sup>[4]</sup>
- **Purification:** Purify the resulting solid by silica column chromatography, eluting with a gradient of ethyl acetate in n-heptane to afford the pure **3-Fluoro-5-iodopyridin-2-amine**.<sup>[4]</sup>

## Reactivity and Applications in Cross-Coupling Reactions

The true synthetic utility of **3-Fluoro-5-iodopyridin-2-amine** lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions at the C-I bond. These reactions are

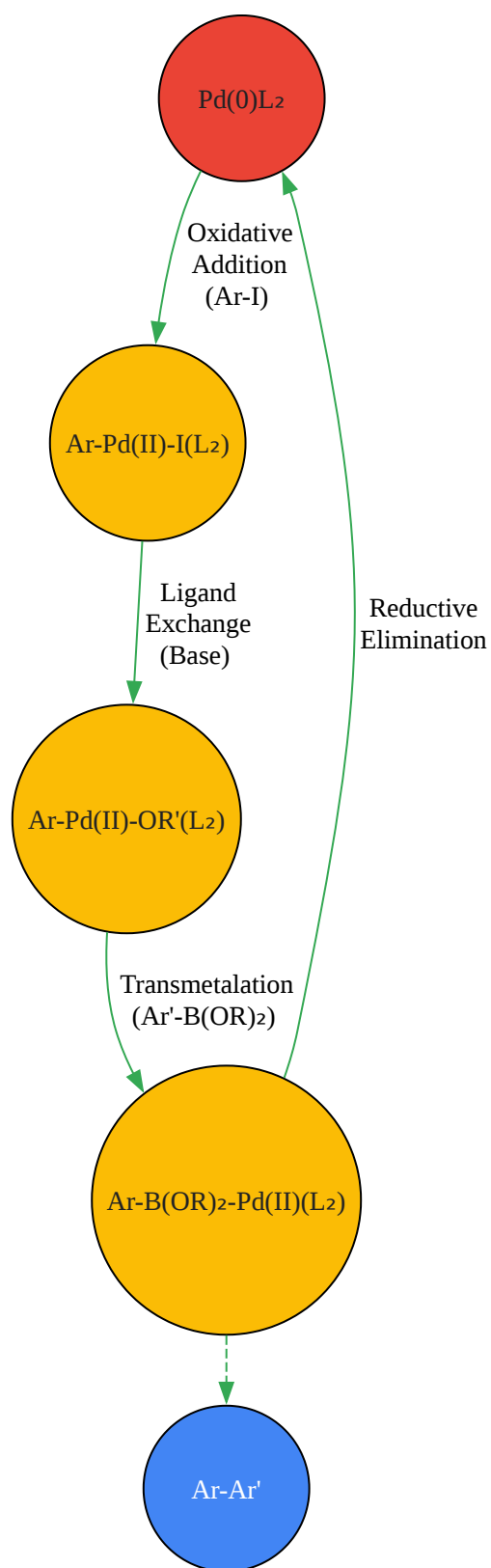
foundational in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds.

[6][7]

## A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds by reacting an organohalide with an organoboron compound.[8] This reaction is highly valued for its mild conditions and tolerance of diverse functional groups, including the amino group on the substrate.[8]

- **Inert Atmosphere:** In a Schlenk flask, combine **3-Fluoro-5-iodopyridin-2-amine** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K<sub>3</sub>PO<sub>4</sub> or K<sub>2</sub>CO<sub>3</sub> (2.0-3.0 eq).[8][9]
- **Catalyst Addition:** Add the palladium catalyst, such as Pd(PPh<sub>3</sub>)<sub>4</sub> (2-5 mol%) or Pd(dppf)Cl<sub>2</sub> (2-5 mol%).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1) or DMF.[8][9]
- **Reaction:** Heat the mixture to 80-100 °C and stir under an inert atmosphere (Nitrogen or Argon) for 12-24 hours, monitoring by TLC or LC-MS.[8][9]
- **Workup:** After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate. [8]
- **Purification:** Purify the crude product by silica gel column chromatography.



[Click to download full resolution via product page](#)

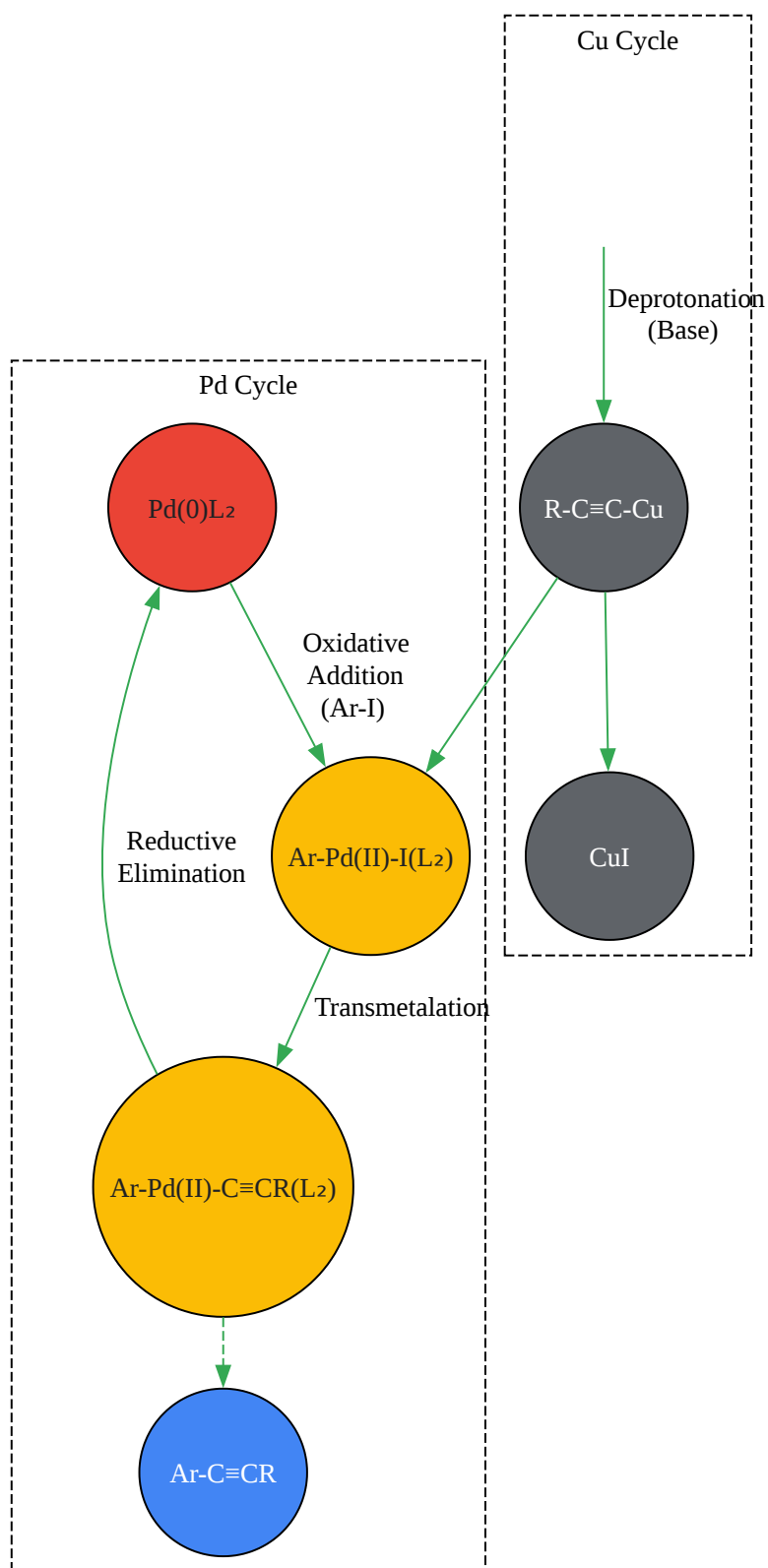
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

## B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp<sup>2</sup>)-C(sp) bond between an aryl halide and a terminal alkyne.<sup>[6][10]</sup> This reaction is indispensable for introducing alkynyl moieties into aromatic systems, which are valuable intermediates for synthesizing heterocycles and other complex structures.<sup>[6]</sup>

- **Inert Atmosphere:** To a degassed solution of **3-Fluoro-5-iodopyridin-2-amine** (1.0 eq) in a suitable solvent like THF or DMF, add the terminal alkyne (1.1-1.2 eq) and an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).<sup>[10][11]</sup>
- **Catalyst Addition:** Add the palladium catalyst, typically Pd(PPh<sub>3</sub>)<sub>4</sub> or PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> (2-5 mol%), and the copper(I) co-catalyst, CuI (3-10 mol%).<sup>[10][11]</sup>
- **Reaction:** Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC).<sup>[10]</sup>
- **Workup:** Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.<sup>[10]</sup>
- **Extraction & Purification:** Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, concentrate, and purify by column chromatography.<sup>[10]</sup>





[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycles for the Sonogashira coupling.

## C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling aryl halides with a wide variety of primary and secondary amines.<sup>[7][12]</sup> This reaction is crucial for synthesizing substituted anilines and N-aryl heterocycles, which are common motifs in pharmaceuticals.<sup>[7]</sup>

- **Inert Atmosphere:** In a glovebox or Schlenk tube, combine **3-Fluoro-5-iodopyridin-2-amine** (1.0 eq), the amine coupling partner (1.1-1.3 eq), a strong, non-nucleophilic base like NaOt-Bu or K<sub>3</sub>PO<sub>4</sub> (1.5-2.0 eq), a palladium precursor (e.g., Pd<sub>2</sub>(dba)<sub>3</sub> or Pd(OAc)<sub>2</sub>), and a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP).
- **Solvent:** Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.
- **Reaction:** Seal the vessel and heat the mixture to 80-110 °C with stirring for 4-24 hours, monitoring by LC-MS.
- **Workup:** After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate or CH<sub>2</sub>Cl<sub>2</sub>).
- **Purification:** Wash the combined organic layers with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, concentrate, and purify by flash chromatography.

## Safety and Handling

Proper handling of **3-Fluoro-5-iodopyridin-2-amine** is essential due to its potential hazards. The following information is compiled from available safety data sheets (SDS) for this compound and structurally related chemicals.<sup>[3][13][14][15]</sup>

Hazard Information	Details & Precautions
Pictograms	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H332: Harmful if inhaled.[3] H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][14] P264: Wash skin thoroughly after handling.[14] P280: Wear protective gloves/protective clothing/eye protection/face protection.[14] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[14] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
Personal Protective Equipment (PPE)	Wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). Use in a well-ventilated area or a chemical fume hood. [13][16]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][14] Keep away from light and incompatible materials such as strong oxidizing agents.[16]

## First-Aid Measures

Inhalation: Move to fresh air.[15] Skin Contact: Wash off immediately with plenty of soap and water.[15] Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[15] Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[15]

## References

- Buchwald–Hartwig amin
- 5-Fluoro-2-iodopyridine | C<sub>5</sub>H<sub>3</sub>FIN | CID 22832107. PubChem - NIH. [Link][21]
- Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link][22]
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. [Link][13]
- 3-FLUORO-2-IODOPYRIDINE - Optional[13C NMR]. SpectraBase. [Link][24]
- 2-Pyridinamine, 5-iodo- | C<sub>5</sub>H<sub>5</sub>IN<sub>2</sub> | CID 88579. PubChem. [Link][25]
- Preparation method of 2-amino-3-fluoropyridine.
- 2 Fluoro 3 Iodo 5 Methylpyridine Manufacturer, Supplier from Mumbai. Manas Petro Chem. [Link][27]
- Synthesis of 2-amino-5-fluoropyridine.
- Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. [Link][11]
- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts.
- Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling. NIH. [Link][31]
- 2-Amino-5-iodopyridine. Chem-Impex. [Link][32]
- Innovative Amino-Functionalization of Pyrindo[2,3-d]pyrimidine Scaffolds. MDPI. [Link][33]
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. PMC - NIH. [Link][34]
- Buchwald–Hartwig amination of 5-bromotryptoline with aminopyridines.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. synchem.de [synchem.de]
- 2. 3-Fluoro-5-iodopyridin-2-amine | 1321612-85-4 [sigmaaldrich.com]
- 3. achmem.com [achmem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. echemi.com [echemi.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Fluoro-5-iodopyridin-2-amine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1442118#3-fluoro-5-iodopyridin-2-amine-chemical-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)